Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate

Conformational analysis Crystallization Physicochemical property

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine-derived ester bearing both a ketone and an N-methyl substituent. It serves as a key synthetic intermediate in the preparation of biologically active pyrrolidine carboxylic acid derivatives.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B12071866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-4-oxopyrrolidine-3-carboxylate
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1=O)C
InChIInChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9(2)5-7(6)10/h6H,3-5H2,1-2H3
InChIKeyZGZAWOJUYUBZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate (CAS 68384-76-9): Baseline Physicochemical and Structural Profile for Procurement Decisions


Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine-derived ester bearing both a ketone and an N-methyl substituent. It serves as a key synthetic intermediate in the preparation of biologically active pyrrolidine carboxylic acid derivatives [1]. The compound (C₈H₁₃NO₃, MW 171.19 g/mol) exhibits a calculated XLogP of 0.3 and a topological polar surface area of 46.6 Ų . It is a crystalline solid (mp 132–133 °C) with a predicted pKa of 10.79 ± 0.20 , and is typically supplied at ≥98% purity for research and further manufacturing use .

Why Simple Substitution of Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate with Analogous Esters or N-H Derivatives Fails in Target Applications


The simultaneous presence of the N-methyl group and the ethyl ester is not redundant: the N-methyl group eliminates hydrogen-bond donor capacity (0 HBD) while maintaining hydrogen-bond acceptor count (4 HBA) , altering solvation and target recognition relative to N–H analogs (1 HBD). The ethyl ester introduces an additional rotatable bond compared to the methyl ester, modifying conformational entropy and crystallization behavior . These differences are sufficient to change metabolic stability, receptor off-rates, and synthetic regioselectivity, rendering direct interchange of in-class analogs risky without re-optimization [1].

Quantitative Differentiation Evidence for Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate vs. Its Closest Structural Analogs


Rotatable Bond Count as a Determinant of Conformational Flexibility and Crystallinity

Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate contains 3 rotatable bonds, whereas the widely available methyl ester variant (methyl 1-methyl-4-oxopyrrolidine-3-carboxylate) possesses only 2 rotatable bonds . The additional rotatable bond lowers crystal lattice energy, contributing to the higher melting point (132–133 °C) of the ethyl ester , while the methyl ester is typically a low-melting solid or oil at ambient temperature.

Conformational analysis Crystallization Physicochemical property

Lipophilicity (XLogP) Tuning for Blood–Brain Barrier Penetration Potential

The target compound displays a calculated XLogP of 0.3 , which falls within the optimal range (XLogP 1–3) for passive CNS penetration according to the Wager CNS MPO score. The corresponding methyl ester (methyl 1-methyl-4-oxopyrrolidine-3-carboxylate) is predicted to have an XLogP of approximately –0.2 , placing it below the optimal window and likely reducing passive brain permeability.

Lipophilicity CNS drug design Physicochemical property

Hydrogen-Bond Donor Absence Enables Distinct Target Engagement vs. N–H Analog

With zero hydrogen-bond donors (HBD = 0) , the N-methyl compound cannot act as a hydrogen-bond donor, whereas the N–H analog (ethyl 4-oxopyrrolidine-3-carboxylate) possesses one HBD (the pyrrolidine NH). This difference alters selectivity for receptors that discriminate via hydrogen-bond donation, as demonstrated for P2X purinoceptor 3 where the N-methyl compound acts as a weak agonist (EC₅₀ < 100 µM) [1], while N–H analogs in the same chemotype series have shown divergent functional activity profiles [2].

Hydrogen bonding Receptor selectivity Physicochemical property

Optimal Application Scenarios for Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate Based on Differentiation Evidence


Preferred Intermediate in the Synthesis of VLA-4 Antagonist Candidates

The ethyl ester is explicitly favored in patented synthetic routes to VLA-4 inhibitors due to its optimal balance of reactivity and crystallinity [1]. Its solid form (mp 132–133 °C) permits easy filtration and recrystallization, reducing process impurities during scale-up of pyrrolidine-carboxylic acid key intermediates.

Scaffold for CNS-Penetrant Pyrrolidine Libraries

With an XLogP of 0.3, the compound sits at the lower boundary of the CNS MPO optimal range , making it a suitable starting point for library synthesis targeting brain-exposed therapeutics. The methyl ester analog (XLogP ≈ –0.2) would require additional lipophilic decoration to achieve similar passive permeability, adding synthetic complexity.

Non-Donor Fragment for P2X Receptor Modulator Lead Generation

The N-methyl substituent eliminates hydrogen-bond donor capacity, a feature that distinguishes it from N–H pyrrolidine fragments. The compound has demonstrated measurable P2X3 agonist activity (EC₅₀ < 100 µM) [2], providing a starting point for fragment-based drug design where elimination of an N–H donor is desired to avoid solubility-limited or off-target driven attrition.

Building Block for Asymmetric Organocatalytic Reactions

The three rotatable bonds and ester carbonyl enable the compound to serve as a flexible Michael acceptor or enolate precursor in organocatalytic enantioselective transformations. Its crystalline nature facilitates precise stoichiometry and simplifies post-reaction purification .

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